molecular formula C6H6FNO B12627213 (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 918452-20-7

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one

Katalognummer: B12627213
CAS-Nummer: 918452-20-7
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: HKSMCLRRLNGCCY-UCORVYFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4R)-6-Fluoro-2-azabicyclo[221]hept-5-EN-3-one is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but lacks the fluorine atom.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different ring sizes and structural features.

Uniqueness

The presence of the fluorine atom in (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.

Eigenschaften

CAS-Nummer

918452-20-7

Molekularformel

C6H6FNO

Molekulargewicht

127.12 g/mol

IUPAC-Name

(1S,4R)-6-fluoro-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C6H6FNO/c7-4-1-3-2-5(4)8-6(3)9/h1,3,5H,2H2,(H,8,9)/t3-,5-/m0/s1

InChI-Schlüssel

HKSMCLRRLNGCCY-UCORVYFPSA-N

Isomerische SMILES

C1[C@@H]2C=C([C@H]1NC2=O)F

Kanonische SMILES

C1C2C=C(C1NC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.